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molecular formula C13H20N2 B1586908 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 91189-05-8

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No. B1586908
M. Wt: 204.31 g/mol
InChI Key: ZSYALYBRMVKYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604401

Procedure details

To a suspension of 37.40 g (1.00 mole) lithium aluminum hydride in 1000 ml tetrahydrofuran, was added a solution of 88.3 g (0.380 mole) of N-methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in tetrafuran dropwise under nitrogen. The reaction was then refluxed overnight. The reaction flask was cooled in an ice bath and 37.4 ml of water, 37.4 ml of 15% sodium hydroxide and 112.2 ml of water were added. The precipitated solids were filtered and washed with hot ethanol. The combined filtrates were concentrated, then dissolved in dichloromethane, filtered, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to give 68.68 g of N-methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine as an oil. This material was used without further purification in the next step.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrafuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
112.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][NH:8][C:9]([CH:11]1[CH2:15][C:14](=O)[N:13]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:12]1)=O.O.[OH-].[Na+]>O1CCCC1>[CH3:7][NH:8][CH2:9][CH:11]1[CH2:15][CH2:14][N:13]([CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:12]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
88.3 g
Type
reactant
Smiles
CNC(=O)C1CN(C(C1)=O)CC1=CC=CC=C1
Name
tetrafuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
37.4 mL
Type
reactant
Smiles
O
Name
Quantity
37.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
112.2 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNCC1CN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 68.68 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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